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2-fluoro-3-oxoButanoic acid

Cat. No.: B13775805
M. Wt: 120.08 g/mol
InChI Key: CYRIPTOKICWACQ-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine (C-F) bond, have garnered immense interest in recent decades. numberanalytics.commdpi.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart remarkable characteristics to organic molecules. acs.orgtaylorandfrancis.comchinesechemsoc.org These properties often lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. cas.cnresearchgate.netk-state.edu

The impact of organofluorine chemistry is particularly evident in the pharmaceutical and agrochemical industries. numberanalytics.comcas.cn It is estimated that over 20% of all pharmaceuticals and about 35-40% of agrochemicals contain at least one fluorine atom. mdpi.comcas.cnk-state.edu Well-known drugs such as the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory celecoxib (B62257) (Celebrex), and the cholesterol-lowering atorvastatin (B1662188) (Lipitor) feature fluorine in their structures. numberanalytics.comtaylorandfrancis.comcas.cn

Beyond medicine and agriculture, organofluorine compounds are crucial in materials science, leading to the development of fluoropolymers with high thermal stability and chemical resistance, like poly(tetrafluoroethylene) (PTFE). numberanalytics.comtaylorandfrancis.com The development of new synthetic methods for creating carbon-fluorine bonds remains an active and rapidly advancing area of research, reflecting the continued importance of this class of compounds. chinesechemsoc.orgcas.cn

Overview of Fluorinated β-Keto Acid Scaffolds in Synthetic Chemistry

Within the broader category of organofluorine compounds, fluorinated β-keto esters and acids are particularly valuable synthetic intermediates. mdpi.combeilstein-journals.org The β-keto ester motif is a versatile functional group, readily transformed into other functionalities such as alcohols, imines, and amides. mdpi.com The introduction of a fluorine atom at the α-position to the carbonyl group, as seen in scaffolds like 2-fluoro-3-oxobutanoic acid, creates a stereogenic center and introduces the influential properties of fluorine. chemrxiv.org

These fluorinated scaffolds are key building blocks in the asymmetric synthesis of more complex molecules. beilstein-journals.orgresearchgate.net The development of catalytic enantioselective methods to produce chiral α-fluorinated β-keto esters has been a significant focus of research. mdpi.combeilstein-journals.org These methods often employ metal catalysts or organocatalysts to control the stereochemistry of the fluorination reaction. researchgate.netrsc.org

The resulting enantiomerically enriched fluorinated compounds are of great interest in medicinal chemistry. mdpi.com For instance, the α-fluorination of a β-ketoester substructure is a modification found in some derivatives of the antibiotic erythromycin. beilstein-journals.org The ability to synthesize these fluorinated building blocks with high stereoselectivity opens doors to creating novel drug candidates and other biologically active compounds. chemrxiv.orgresearchgate.net The synthesis of derivatives of this compound, such as its methyl and ethyl esters, has been documented, highlighting their role as intermediates in organic synthesis. nih.govsorbonne-universite.frchembk.com

The gradual, pH-dependent decarboxylation of 2-fluoroacetoacetic acid has also been a subject of investigation, providing insights into its stability and reactivity. sorbonne-universite.fr This fundamental understanding is crucial for its application in further synthetic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5FO3 B13775805 2-fluoro-3-oxoButanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO3/c1-2(6)3(5)4(7)8/h3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRIPTOKICWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 Fluoro 3 Oxobutanoic Acid Derivatives

Direct Electrophilic Fluorination Strategies

Direct electrophilic fluorination involves the reaction of an enol or enolate form of a β-keto ester with an electrophilic fluorine source ("F+"). This approach has been refined through the development of catalytic asymmetric methods, which allow for the production of enantiomerically enriched α-fluoro-β-keto esters. These methods typically rely on a chiral catalyst to control the stereochemical outcome of the fluorination step.

Catalytic Asymmetric Fluorination of β-Keto Esters

The catalytic asymmetric fluorination of β-keto esters represents a major advancement in the synthesis of chiral organofluorine compounds. This strategy employs a chiral catalyst, often a metal complex, to create a chiral environment around the substrate. beilstein-journals.orgnih.gov The catalyst interacts with the β-keto ester to form a chiral enolate intermediate, which then reacts with an electrophilic fluorinating agent. beilstein-journals.org This controlled environment directs the fluorine atom to one face of the enolate, leading to the preferential formation of one enantiomer of the α-fluoro product. A variety of transition metals, including palladium, copper, titanium, and nickel, have been successfully used to catalyze these reactions. beilstein-journals.orgmdpi.com

Chiral palladium complexes have emerged as highly effective catalysts for the enantioselective fluorination of a wide range of β-ketoesters. ucsf.eduacs.org These reactions are valued for their high efficiency and excellent enantioselectivity, often achieving enantiomeric excesses (ee) in the range of 83-94%. acs.org A key feature of these systems is the in-situ formation of a chiral palladium enolate from the β-ketoester substrate. ucsf.eduacs.org

A significant advantage of some palladium-catalyzed systems is their compatibility with alcoholic solvents, such as ethanol (B145695), and their tolerance to the presence of water, which is environmentally beneficial. acs.orgkstudy.com Ligands like derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are commonly employed to induce high levels of asymmetry in these transformations. beilstein-journals.org

SubstrateCatalyst SystemSolventYieldee (%)Reference
Ethyl 2-oxocyclopentane-1-carboxylate2.5 mol % Pd complexEtOH91%94% acs.org
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate2.5 mol % Pd complexEtOH98%91% acs.org
Ethyl 2-oxocyclohexane-1-carboxylate2.5 mol % Pd complexEtOH90%83% acs.org
Ethyl 2-acetyl-2-phenylacetate1 mol % Pd complexEtOH94%91% acs.org

Copper(II) complexes are widely used catalysts for the asymmetric electrophilic fluorination of β-keto esters, offering high yields and enantioselectivities. researchgate.net These systems frequently utilize chiral nitrogen-based ligands, such as bis(oxazoline) (Box) and bis(thiazoline) derivatives, to effectively control the stereochemistry of the reaction. rsc.orgrsc.org The methodology has been successfully applied to both cyclic and acyclic β-keto ester substrates. researchgate.netthieme-connect.com

Research has shown that the enantioselectivity of these reactions can often be enhanced by the use of additives. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been identified as a crucial additive for achieving high enantioselectivity in some copper-bis(oxazoline) catalyzed fluorinations. researchgate.net Furthermore, the efficiency of these catalytic systems has been demonstrated in both traditional batch setups and in continuous-flow microreactors, with the latter allowing for significantly reduced reaction times and low catalyst loadings. rsc.org

SubstrateCatalyst SystemFluorinating AgentYieldee (%)Reference
tert-Butyl 1-indanone-2-carboxylateDiphenylamine-linked bis(thiazoline)-Cu(OTf)₂NFSI99%>99% rsc.org
tert-Butyl 1-tetralone-2-carboxylateDiphenylamine-linked bis(thiazoline)-Cu(OTf)₂NFSI99%99% rsc.org
tert-Butyl 2-oxocyclopentane-1-carboxylateSpiro oxazoline-Cu(OTf)₂NFSI82%99% thieme-connect.com
tert-Butyl 2-oxocyclohexane-1-carboxylateSpiro oxazoline-Cu(OTf)₂NFSI81%99% thieme-connect.com
Methyl 1-indanone-2-carboxylateTartrate-derived bisoxazoline-Cu(II)NFSI98%98% beilstein-journals.org

Beyond palladium and copper, a diverse array of chiral ligand-metal complexes has been developed for the asymmetric fluorination of β-keto esters. The general principle involves the coordination of the β-keto ester to a Lewis acidic metal center bearing chiral ligands. beilstein-journals.org This coordination facilitates the formation of a metal enolate, and the chiral ligands dictate the facial selectivity of the subsequent attack by an electrophilic fluorine source. beilstein-journals.org

Pioneering work in this area utilized titanium(IV)-TADDOLate complexes, which were shown to produce enantiomerically enriched α-fluorinated β-ketoesters with up to 91% ee. beilstein-journals.orgnih.gov Since then, the scope of effective metals has expanded to include others such as Nickel(II) and Scandium(III). beilstein-journals.orgmdpi.combeilstein-journals.org Nickel(II) complexes with ligands like DBFOX-Ph have been used for the fluorination of β-keto esters, while chiral rare earth metal complexes, such as Scandium(III) bearing perfluorinated binaphthyl phosphate (B84403) ligands, have also proven effective. beilstein-journals.orgelsevierpure.com

Metal-Ligand SystemFluorinating AgentSubstrate TypeMax ee (%)Reference
TiCl₂(TADDOLate)F-TEDA / NFSIβ-Keto esters91% beilstein-journals.org
Sc[(R)-F₈BNP]₃NFPY-OTfβ-Keto esters88% elsevierpure.com
Ni(ClO₄)₂-DBFOX-PhNFSIβ-Keto esters69% beilstein-journals.org
Fe(III)-salanNFSIβ-Keto esters97% mdpi.com

Reagent-Controlled Electrophilic Fluorination

In reagent-controlled fluorination, the focus shifts to the properties and applications of the electrophilic fluorine source itself. The development of stable, reliable, and effective "F+" reagents has been critical to the advancement of all electrophilic fluorination methodologies, including the catalytic systems described above. The choice of fluorinating agent can significantly impact reaction efficiency, selectivity, and substrate scope.

N-Fluorobenzenesulfonimide (NFSI) is one of the most widely employed electrophilic fluorinating agents in modern organic synthesis. nih.govacs.org It is a stable, non-hygroscopic, crystalline solid that is commercially available and relatively easy to handle. beilstein-journals.org NFSI has proven to be an effective fluorine source for a vast range of nucleophiles, including the enolates of β-keto esters generated in catalytic cycles. beilstein-journals.org

NFSI is the reagent of choice in numerous catalytic asymmetric fluorination reactions catalyzed by palladium, copper, nickel, and iron complexes. beilstein-journals.orgmdpi.comresearchgate.netrsc.orgacs.org Its reactivity profile makes it highly compatible with these metal-catalyzed systems, leading to high yields and selectivities. While other N-F reagents like Selectfluor® are also powerful, NFSI is frequently preferred for its performance in the enantioselective fluorination of β-keto esters and their derivatives. nih.govmdpi.com

Utilization of Selectfluor Reagents

The direct introduction of a fluorine atom at the α-position of β-keto esters is frequently accomplished using electrophilic fluorinating agents, with Selectfluor (F-TEDA-BF4) being a prominent and versatile reagent. organic-chemistry.orgmdpi.com This method is valued for its operational simplicity and effectiveness under mild conditions. mdpi.com The synthesis of ethyl 2-fluoro-3-oxobutanoate, a key derivative, has been successfully performed using Selectfluor. thieme-connect.comethz.ch

A common strategy involves the electrophilic fluorination of a silyl (B83357) enol ether intermediate. For instance, methyl 2-oxobutanoate (B1229078) can be converted to its corresponding trimethylsilyl (B98337) (TMS) enol ether. escholarship.orgprinceton.edu Subsequent treatment of this intermediate with finely crushed Selectfluor in an acetonitrile (B52724) solvent at room temperature yields the desired methyl 3-fluoro-2-oxobutanoate. escholarship.orgprinceton.edu This fluorination step typically proceeds overnight. princeton.edu

The selectivity of the reaction can be controlled. By carefully adjusting the amount of Selectfluor used, it is possible to achieve either selective monofluorination or difluorination of 1,3-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org This fluorination can often be carried out in aqueous media without the need for a catalyst or base, highlighting its practicality. organic-chemistry.orgorganic-chemistry.org Catalytic approaches, employing either metal complexes or organocatalysts, have also been developed to enhance efficiency and, particularly, to control stereoselectivity in the synthesis of chiral fluorinated β-keto esters. mdpi.commdpi.com

Mechanistic Insights into Electrophilic C–F Bond Formation at α-Positions

The mechanism of electrophilic fluorination at the α-carbon of β-dicarbonyl compounds, such as 2-fluoro-3-oxobutanoic acid derivatives, fundamentally involves the generation of a nucleophilic enol or enolate intermediate which then attacks the electrophilic fluorine source. psu.edu The β-keto ester first tautomerizes to its more nucleophilic enol form. In catalyzed reactions, this process is facilitated. Metal complexes, such as those involving titanium (e.g., Ti/TADDOL), act as Lewis acids that coordinate to the carbonyl oxygen atoms of the β-keto ester. mdpi.com This coordination increases the acidity of the α-proton, promoting the formation of a metal enolate. mdpi.com

This enolate then attacks the electrophilic fluorine atom of a reagent like Selectfluor. In some proposed mechanisms, the reaction may proceed through a charge-transfer complex formed between the fluorinating agent and a catalyst or promoter. mdpi.com For instance, a complex between Selectfluor and a promoter like 4-(dimethylamino)pyridine (DMAP) can induce fluorination. organic-chemistry.org Depending on the conditions, radical pathways may also be involved. mdpi.comconicet.gov.ar For example, a silver-catalyzed decarboxylative fluorination mechanism involves the oxidation of a silver(I) salt by Selectfluor to generate Ag(II) and a fluorine radical. The Ag(II) species then promotes decarboxylation to form a carbon-centered radical that abstracts a fluorine atom from Selectfluor. mdpi.com In the context of palladium catalysis, the mechanism is thought to involve a Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.org Regardless of the specific pathway, the core event is the reaction between an electron-rich α-carbon and an electron-deficient fluorine atom.

Indirect Synthetic Routes

Saponification of Fluorinated β-Keto Esters to the Free Acid

The conversion of fluorinated β-keto esters, such as ethyl or methyl 2-fluoro-3-oxobutanoate, into the free acid is a crucial step in many synthetic sequences. This transformation is typically achieved through saponification, which is the base-mediated hydrolysis of an ester. libretexts.org The process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the elimination of the alkoxide leaving group (e.g., ethoxide or methoxide). libretexts.org The reaction is driven to completion by the final, irreversible acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt. libretexts.org

A specific procedure for obtaining this compound involves treating its methyl ester with lithium hydroxide monohydrate (LiOH·H₂O) in acetonitrile. escholarship.orgprinceton.edu After the reaction is complete, the solvent is removed, and the aqueous residue is acidified, typically with a strong acid like hydrochloric acid (HCl), to protonate the carboxylate and yield the final free acid. escholarship.orgprinceton.eduoperachem.com This particular method has been reported to produce this compound in a 40% yield. escholarship.orgprinceton.edu It is important to note that β-keto acids are susceptible to decarboxylation, especially upon heating, which can affect the yield and purity of the final product. dur.ac.uk

Table 1: Saponification Conditions for Fluorinated Esters

Ester Precursor Base Solvent Acidification Reported Yield Reference
Methyl 3-fluoro-2-oxobutanoate LiOH·H₂O Acetonitrile 6 M HCl 40% escholarship.org, princeton.edu
Ethyl 2-fluoropentanoate 1 M NaOH Methanol / Water 1 M HCl 99% operachem.com

Transformation from Fluorinated Dicarbonyl Precursors

This compound can be synthesized from other fluorinated dicarbonyl precursors through reactions that selectively modify or remove one of the carbonyl functionalities. A general strategy involves creating a more complex fluorinated β-dicarbonyl system and then simplifying it to the desired product. For example, derivatives of fluoromalonic acid can serve as starting materials. organic-chemistry.org A silver-catalyzed decarboxylative fluorination of malonic acid derivatives provides a route to α-fluorocarboxylic acids, demonstrating that a fluorinated dicarbonyl scaffold can be manipulated to produce a simpler fluorinated acid. organic-chemistry.org

Another approach involves the selective decarboxylation of a fluorinated β-keto acid derivative. dur.ac.uk For instance, one could envision a synthetic route starting from a fluorinated diester, such as diethyl fluoromalonate. Selective hydrolysis of one ester group followed by decarboxylation of the resulting β-carboxy ester would yield a mono-fluorinated ester. While not a direct transformation from a dicarbonyl precursor to this compound, this highlights the principle of using fluorinated 1,3-dicarbonyl compounds as versatile synthons that can be selectively de-functionalized to access target molecules.

Derivatization of Fluoroacyl-Meldrum's Acid Analogues

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonate equivalent that serves as a versatile building block in organic synthesis. clockss.orgmdpi.com Its derivatives are used to construct a variety of acyclic and cyclic compounds. mdpi.com A plausible, though less common, indirect route to this compound involves the derivatization of a fluoroacyl-Meldrum's acid analogue.

The synthesis would begin with the acylation of Meldrum's acid at its C-5 position with a fluoroacetyl derivative, such as fluoroacetyl chloride, to form 5-(fluoroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. Such acyl Meldrum's acids are known precursors to β-ketoesters and related structures. dur.ac.uk The resulting highly reactive fluorinated tri-carbonyl system could then undergo a ring-opening reaction. For example, refluxing the fluoroacyl-Meldrum's acid with an alcohol would lead to alcoholysis and concomitant decarboxylation, yielding a fluoro-β-keto ester. clockss.org Subsequent saponification of this ester, as described previously, would furnish the target this compound. This strategy leverages the unique reactivity of Meldrum's acid to construct the core fluorinated β-keto acid skeleton.

Biocatalytic and Chemoenzymatic Synthetic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, enabling highly selective reactions under mild conditions. escholarship.org For the synthesis of chiral organofluorines, chemoenzymatic platforms that combine biological and chemical steps are particularly promising. researchgate.net

Type II pyruvate (B1213749) aldolases, specifically from the HpcH family, have been shown to efficiently catalyze reactions involving β-fluoro-α-ketoacids. escholarship.orgresearchgate.net These enzymes can use substrates like 3-fluoro-2-oxobutanoic acid (also referred to as β-fluoro-α-ketobutyrate) as nucleophilic donors in aldol (B89426) addition reactions with various aldehydes. researchgate.net This reactivity allows for the biocatalytic C-C bond formation to create more complex fluorinated molecules with high stereocontrol, including the synthesis of tertiary fluorides. escholarship.orgresearchgate.net

Chemoenzymatic strategies broaden the scope of accessible molecules. A typical approach involves an initial enzymatic reaction followed by chemical modifications. nih.gov For instance, an aldolase-catalyzed reaction could produce a complex fluorinated aldol adduct, which is then subjected to further chemical transformations like esterification or cyclization. researchgate.netnih.gov Another advanced biocatalytic approach involves engineering entire metabolic pathways. Polyketide synthases (PKS) have been engineered to incorporate fluorine into their products by utilizing fluoromalonyl-CoA as an extender unit, demonstrating the potential for producing complex fluorinated polyketides biosynthetically. nih.gov These methods represent a frontier in synthetic chemistry, providing access to novel fluorinated compounds that are difficult to prepare using conventional methods. nih.gov

Enzymatic Resolution of Racemic Fluorinated Keto Esters

Kinetic resolution is a widely used technique for separating racemic mixtures into their constituent enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product. perlego.com Hydrolases, such as lipases and esterases, are particularly effective for the kinetic resolution of racemic esters through selective hydrolysis or transesterification. perlego.commdpi.com

The resolution of racemic fluorinated keto esters, such as derivatives of this compound, leverages the high enantioselectivity of these enzymes. For instance, lipase (B570770) PSIM from Burkholderia cepacia has been successfully used for the hydrolysis of various racemic β-amino carboxylic ester hydrochlorides, which are structural analogs of the target keto esters. mdpi.com This method yields both the unreacted ester and the product amino acid with excellent enantiomeric excess (ee), often ≥99%. mdpi.com Similarly, Lipase PS 30, from Pseudomonas cepacia, has been employed for the enantioselective esterification of fluorinated hydroxypyrrolidinones, achieving high enantiopurity. acs.org The choice of solvent and reaction conditions is critical; for example, using isopropyl ether (iPr₂O) as a solvent at 45 °C has proven effective for these resolutions. mdpi.com

Table 1: Enzymatic Resolution of Fluorinated Esters

Enzyme Substrate Class Reaction Type Products Yield Enantiomeric Excess (ee) Reference
Lipase PSIM (Burkholderia cepacia) Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides Hydrolysis (R)-amino esters and (S)-amino acids >48% ≥99% mdpi.com

Aldolase-Catalyzed C-C Bond Formation with Fluorinated Substrates

Aldolases are enzymes that catalyze the stereoselective formation of carbon-carbon bonds, making them valuable tools for synthesizing complex chiral molecules. nih.govwhiterose.ac.uk The use of aldolases with fluorinated substrates, particularly fluoropyruvate, has emerged as a powerful strategy for creating α-fluoro-β-hydroxy carboxyl derivatives, which are precursors to compounds like this compound. nih.govcsic.es

Type I and Type II aldolases have shown utility in this area. escholarship.org For example, the Type I aldolase (B8822740) NahE from Pseudomonas putida can catalyze the condensation of 3-fluoropyruvate with a range of aldehydes. thieme-connect.com While this reaction can produce α-fluoro-β-hydroxy-2-keto acids, subsequent enzymatic or chemical steps can be used to generate the desired derivatives. thieme-connect.com The efficiency of these reactions can vary depending on the aldehyde substrate. For instance, while some aldehydes like furfural (B47365) show high conversion, others like benzaldehyde (B42025) may result in lower yields of the fluorinated aldol product. thieme-connect.com

Another key enzyme is the trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (HBPAPput), which demonstrates broad substrate specificity and excellent stereoselectivity, enabling the synthesis of numerous fluorinated building blocks. whiterose.ac.ukcsic.es The development of enzyme variants through directed evolution has further expanded the scope of these reactions, sometimes offering complementary stereoselectivity. csic.es This biocatalytic approach provides access to chiral fluorinated compounds with a high degree of stereocontrol, which can be challenging to achieve through traditional chemical synthesis. whiterose.ac.uk

Table 2: Aldolase-Catalyzed Reactions with Fluorinated Substrates

Aldolase Enzyme Fluorinated Substrate Aldehyde Substrate Product Type Yield Stereoselectivity Reference
NahE (P. putida) 3-Fluoropyruvate Furfural α-Fluoro-β-hydroxy ester 26% N/A thieme-connect.com
NahE (P. putida) 3-Fluoropyruvate Benzaldehyde α-Fluoro-β-hydroxy ester 11% N/A thieme-connect.com
HpcH (Type II) Fluoropyruvate Various Aldehydes α-Fluoro-β-hydroxy carboxyl derivative N/A High escholarship.org

Whole-Cell Transformation Systems for Fluorinated Metabolite Production

Whole-cell biotransformations utilize intact microorganisms to perform multi-step synthetic sequences, leveraging the cell's native enzymatic machinery. nih.govtudelft.nl This approach is advantageous as it can eliminate the need for costly enzyme purification and cofactor regeneration. uni-graz.atacs.org Whole-cell systems are increasingly employed for the production of chiral building blocks, including fluorinated metabolites.

For example, various microorganisms, including strains of Rhodococcus, Brevibacterium, and Hansenula, have been used for the diastereoselective reduction of complex keto esters to their corresponding chiral alcohols, achieving high yields (>90%) and excellent diastereomeric purity (>98%). nih.gov Specifically, Rhodococcus erythropolis cells have been used in a single-stage fermentation-biotransformation process for such reductions. nih.gov

While direct synthesis of this compound via a whole-cell process is not prominently documented, the principle is well-established for related compounds. Cells of Geotrichum candidum have been used to reduce 4-chloro-3-oxobutanoic acid methyl ester to the corresponding (S)-hydroxy ester with a 95% reaction yield and 96% ee. nih.gov Similarly, recombinant Escherichia coli expressing specific reductases have achieved 98% yield and 99% ee in the preparation of (S)-hydroxy esters from their keto precursors. nih.gov These examples highlight the potential of engineered whole-cell systems for the efficient and stereoselective production of complex fluorinated metabolites from simple, achiral starting materials.

Table 3: Examples of Whole-Cell Biotransformations for Chiral Building Blocks

Microorganism Key Enzyme System Substrate Product Yield Enantiomeric/Diastereomeric Purity Reference
Geotrichum candidum SC 5469 Reductase 4-chloro-3-oxobutanoic acid methyl ester (S)-4-chloro-3-hydroxybutanoic acid methyl ester 95% 96% ee nih.gov
Rhodococcus erythropolis SC 13845 Reductase [3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester (1S,2S)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester 95% 98.2% de nih.gov

Enzyme-Catalyzed Hydrolysis and Transesterification Reactions

Enzyme-catalyzed hydrolysis and transesterification are cornerstone reactions in biocatalysis, particularly for the kinetic resolution of racemic esters. perlego.commdpi.com Hydrolysis involves the use of water to cleave an ester bond, yielding a carboxylic acid and an alcohol, and is often performed in aqueous buffer systems. libretexts.org Transesterification involves the exchange of the alcohol moiety of an ester with another alcohol. nih.gov

Lipases are the most common class of enzymes used for these transformations due to their broad substrate tolerance, high stability in organic solvents, and lack of a need for cofactors. perlego.comnih.gov The enantiopreference of a specific lipase is typically consistent for both hydrolysis and transesterification, allowing for the production of complementary enantiomers of an enantioenriched ester from the same racemic starting material. acs.org

In the context of fluorinated compounds, lipases from Burkholderia cepacia (also known as Pseudomonas cepacia) are frequently used. mdpi.commdpi.com These enzymes can catalyze the hydrolysis of racemic esters in a phosphate buffer or a biphasic system, resulting in the formation of an enantiomerically pure acid and the unreacted ester enantiomer. mdpi.com For transesterification, the reaction is often conducted in a non-polar organic solvent like hexane (B92381) or tert-butyl methyl ether (MTBE) to shift the equilibrium toward product formation. mdpi.commdpi.com The efficiency and selectivity of these reactions are highly dependent on the enzyme, substrate, solvent, and temperature. nih.gov

Table 4: Lipase-Catalyzed Hydrolysis and Transesterification

Enzyme Reaction Type Substrate Class Conditions Result Reference
Amano Lipase PS (Burkholderia cepacia) Hydrolysis Racemic fluorinated arylcarboxylic acid esters Phosphate buffer (pH 7.0), room temp. (S)-carboxylic acids and unreacted (R)-esters in high ee. mdpi.com
Burkholderia cepacia Lipase Transesterification Racemic fluorinated arylcarboxylic acids tert-Butyl methyl ether (MTBE), 35 °C (R)-carboxylic acid and unreacted (S)-ester in high ee. mdpi.com

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 3 Oxobutanoic Acid and Its Analogues

Transformations of the β-Keto Acid Moiety

The presence of a ketone and a carboxylic acid in a β-position relative to each other, combined with α-fluorination, dictates the unique reactivity of 2-fluoro-3-oxobutanoic acid.

The ketone group in β-keto acids is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly influenced by the adjacent fluorine atom. Fluorine's strong inductive electron-withdrawing effect enhances the positive partial charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to its non-fluorinated analogues.

Research on similar fluorinated cyclic ketones has demonstrated their reactivity toward electrophilic fluorinating reagents like Selectfluor®. This suggests that the enol or enolate form of this compound can readily react with electrophiles. For instance, studies on cyclic 1,3-diketones show that they are reactive toward Selectfluor®, yielding monofluorinated products sapub.org. The fluorination is governed by a combination of steric and electronic effects, with the reaction proceeding through a keto-enol or enolic tautomer intermediate sapub.org. This inherent reactivity highlights the ketone functionality as a key handle for further molecular modifications.

The carboxylic acid group of this compound undergoes transformations typical of this functional group, primarily through nucleophilic acyl substitution. msu.edu

Esterification: One of the most common transformations is the conversion to an ester. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a primary method for this conversion. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process where the alcohol, often used as the solvent, attacks the protonated carbonyl carbon of the carboxylic acid. masterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates water to yield the ester. msu.edumasterorganicchemistry.com

Acid Chloride Formation: The carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂). libretexts.org This process involves the formation of an acyl chlorosulfite intermediate, which replaces the hydroxyl group with a much better leaving group, facilitating subsequent reaction with a nucleophilic chloride ion. libretexts.org

Amide Formation: While direct reaction with an amine is often inefficient, amides can be prepared by first "activating" the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the reaction, wherein the acid adds to the carbodiimide, followed by nucleophilic attack by the amine. libretexts.org

These transformations allow for the incorporation of the 2-fluoro-3-oxobutanoyl moiety into larger molecules and are fundamental in synthetic applications.

β-Keto acids are well-known for their propensity to undergo decarboxylation (loss of CO₂), a process that is central to the reactivity of this compound and its analogues. This reactivity is harnessed in decarboxylative fluorination reactions to produce α-fluoroketones.

Mechanistic studies, including variable temperature ¹⁹F NMR spectroscopy, have shown that the decarboxylative fluorination of β-ketoacids using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) proceeds through a specific pathway. The reaction is initiated by electrophilic fluorination at the α-carbon to form an α-fluoro-β-ketocarboxylate intermediate, which then undergoes a subsequent, slower decarboxylation step to yield the final α-fluoroketone product. cas.cn This mechanism is distinct from the decarboxylative fluorination of other carboxylic acids, which often proceed via radical intermediates. cas.cn

The efficiency of this process is highly dependent on reaction conditions, including the choice of fluorinating agent, base, solvent, and temperature. citedrive.comnih.gov Studies using 3-oxo-3-phenylpropionic acid as a model system have systematically optimized these parameters for selective fluorination in aqueous media. researchgate.net

Table 1: Conditions for Decarboxylative Fluorination of β-Keto Acids
Fluorinating AgentBase/AdditiveSolvent SystemTypical TemperatureKey ObservationReference
N-Fluorobenzenesulfonimide (NFSI)Cesium Carbonate (Cs₂CO₃)MeCN/H₂O0 °C to Room Temp.Proceeds via electrophilic fluorination followed by decarboxylation. cas.cn
Selectfluor®Potassium Carbonate (K₂CO₃)Aqueous solutions60 °COptimized for biocompatible conditions in batch and continuous flow. researchgate.net
Selectfluor®Various Inorganic BasesWater/MeOH60 °CpH and base choice significantly impact product and by-product formation. citedrive.comnih.gov
Electrophilic Fluorinating ReagentNone (Catalyst-free)Toluene, DichloromethaneNot specifiedEffective for tertiary β-keto carboxylic acids, avoiding regioselectivity issues. researchgate.net

Intramolecular Cyclization and Rearrangement Reactions

The dual functionality of this compound and its derivatives provides pathways for intramolecular reactions, leading to the formation of cyclic structures. For example, substituted 2-(hydrazono)-4-oxobutanoic acids, which are analogues, have been shown to undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. urfu.ru Similarly, related 2,2-difluoro-3-hydroxy-1,4-diketones can undergo a TFA-catalyzed dehydrofluorinative cyclization to yield fluoro-3(2H)-furanones. semanticscholar.org

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are a fundamental class of organic reactions. thermofisher.cn While specific rearrangement studies on this compound are not detailed, related structures can undergo skeletal rearrangements typical of carbocation intermediates, such as Wagner-Meerwein rearrangements, particularly under acidic conditions. msu.edu The presence of the electron-withdrawing fluorine atom can influence the stability of any potential carbocationic intermediates, thereby affecting the migratory aptitude of adjacent groups. For instance, strong inductive withdrawal of electrons by fluorine can inhibit the formation of positive charges, potentially rendering a molecule unreactive to certain acid-catalyzed rearrangements. msu.edu

Mechanisms of Degradation and Stability in Reaction Environments

The stability of this compound is intrinsically linked to the reactivity of its β-keto acid moiety. The most significant degradation pathway under many conditions is decarboxylation. This process can be initiated by heat or by the presence of acids or bases, leading to the formation of 1-fluoropropan-2-one and carbon dioxide.

The studies on decarboxylative fluorination provide insight into the compound's stability. cas.cnresearchgate.net In these reactions, the β-keto acid is consumed as a reactant, indicating its instability under the applied conditions (e.g., presence of bases like cesium carbonate and temperatures from 0 °C to 60 °C). The mechanism, which involves the formation of an enolate or enol, underscores the lability of the α-proton and the subsequent susceptibility to elimination of the carboxyl group.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-fluoro-3-oxobutanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and electronic environment.

Proton (¹H) NMR spectroscopy reveals information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Keto Tautomer : For the keto form of this compound, three distinct proton signals are expected.

A singlet for the methyl protons (H-4) would likely appear in the range of δ 2.2-2.5 ppm.

A doublet for the proton at the C-2 position (H-2), split by the adjacent fluorine atom, is anticipated around δ 5.0-5.5 ppm. The coupling constant for this interaction (²J-H,F) is typically large, in the range of 45-50 Hz.

A broad singlet for the acidic proton of the carboxyl group (-COOH) would be observed far downfield, typically above δ 10 ppm, and its position can be highly variable depending on solvent and concentration.

Enol Tautomer : The enol form would present a different set of signals.

The methyl protons (H-4) would be shifted slightly upfield compared to the keto form, appearing around δ 1.9-2.2 ppm.

The C-2 proton is absent in the enol form. Instead, a new signal for the enolic hydroxyl proton (-OH) would appear, typically between δ 5-15 ppm, with its chemical shift influenced by hydrogen bonding.

The carboxylic acid proton signal would remain, also in the δ 10 ppm or higher region.

AssignmentExpected Chemical Shift (δ, ppm) - Keto FormExpected Multiplicity - Keto FormExpected Chemical Shift (δ, ppm) - Enol FormExpected Multiplicity - Enol Form
-CH₃ (H-4)2.2 - 2.5Singlet (s)1.9 - 2.2Singlet (s)
-CHF- (H-2)5.0 - 5.5Doublet (d)--
-COOH>10Broad Singlet (br s)>10Broad Singlet (br s)
Enol -OH--5 - 15Broad Singlet (br s)

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Keto Tautomer : The keto form would display four signals.

The methyl carbon (C-4) is expected around δ 25-30 ppm.

The carbon bearing the fluorine atom (C-2) would appear as a doublet due to one-bond coupling with ¹⁹F (¹J-C,F). This signal would be significantly downfield, estimated in the δ 85-95 ppm range.

The carboxylic acid carbonyl carbon (C-1) would be found around δ 165-175 ppm, also potentially showing a smaller two-bond coupling to fluorine (²J-C,F).

The ketone carbonyl carbon (C-3) would be the most deshielded, appearing at δ 195-205 ppm, and would also exhibit coupling to the adjacent fluorine (²J-C,F).

Enol Tautomer : The enol form would also show four distinct carbon signals, but with different chemical shifts.

The methyl carbon (C-4) would be upfield relative to the keto form, around δ 18-22 ppm.

The C-2 carbon, now part of a C=C double bond and still attached to fluorine, would shift downfield to approximately δ 140-150 ppm, with a large ¹J-C,F coupling constant.

The C-3 carbon, also part of the double bond and bonded to an -OH group, would be expected in the δ 95-105 ppm region.

The carboxylic acid carbon (C-1) would likely have a chemical shift similar to that in the keto form, around δ 165-175 ppm.

AssignmentExpected Chemical Shift (δ, ppm) - Keto FormExpected Multiplicity - Keto FormExpected Chemical Shift (δ, ppm) - Enol FormExpected Multiplicity - Enol Form
-CH₃ (C-4)25 - 30Quartet (q)18 - 22Quartet (q)
-CHF- (C-2)85 - 95Doublet (d)140 - 150Doublet (d)
-C=O (Ketone, C-3)195 - 205Doublet (d)--
=C-OH (Enol, C-3)--95 - 105Singlet (s)
-COOH (C-1)165 - 175Doublet (d)165 - 175Singlet (s)

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. A single fluorine environment in this compound would result in one primary signal in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom alpha to a carbonyl group, the signal is expected to be significantly deshielded. The precise chemical shift would differ between the keto and enol tautomers.

Keto Tautomer : The fluorine atom is attached to an sp³-hybridized carbon. The chemical shift is expected in the range of δ -180 to -200 ppm relative to a CFCl₃ standard. This signal would appear as a doublet of quartets due to coupling with the C-2 proton (²J-H,F) and weaker, three-bond coupling to the methyl protons (³J-H,F).

Enol Tautomer : Here, the fluorine is attached to an sp²-hybridized carbon of an enol system. This would lead to a downfield shift compared to the keto form, with an expected chemical shift in the range of δ -110 to -130 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint".

FT-IR spectroscopy is particularly useful for identifying functional groups.

O-H Stretch : A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of the carboxylic acid O-H stretching vibration, resulting from strong hydrogen bonding. libretexts.orgorgchemboulder.com

C-H Stretch : Sharp peaks for aliphatic C-H stretching would be observed around 2900-3000 cm⁻¹. libretexts.org

C=O Stretch : This is a key region. The keto tautomer would show two distinct carbonyl absorptions: one for the carboxylic acid around 1700-1725 cm⁻¹ (broadened by hydrogen bonding) and another for the ketone around 1720-1740 cm⁻¹. nih.gov The enol tautomer would show the carboxylic acid C=O stretch and a lower frequency C=O stretch for the conjugated enone system, typically around 1650-1680 cm⁻¹.

C-F Stretch : A strong, sharp absorption corresponding to the C-F bond stretch is expected in the region of 1000-1200 cm⁻¹. researchgate.net

C-O Stretch : The C-O stretch of the carboxylic acid will appear in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C-H Stretch (Aliphatic)2900 - 3000Medium
C=O Stretch (Ketone)1720 - 1740Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=C Stretch (Enol)1640 - 1680Medium-Strong
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
C-F Stretch1000 - 1200Strong

FT-Raman spectroscopy is complementary to FT-IR. While polar bonds like C=O show strong IR absorptions, more symmetric, less polar bonds often produce strong Raman signals.

C=O Stretch : The carbonyl stretching vibrations will also be visible in the Raman spectrum, typically in the 1650-1750 cm⁻¹ range, though generally weaker than in the IR spectrum.

C-C and C-F Bonds : The C-C skeletal vibrations and the C-F stretch are expected to provide distinct signals. The C-F stretching mode would likely appear in the 1000-1200 cm⁻¹ region.

Symmetry : For the enol tautomer, the C=C double bond stretch (around 1640-1680 cm⁻¹) would likely be a strong and characteristic band in the Raman spectrum due to its polarizability.

The combined data from these advanced spectroscopic methods allows for an unambiguous structural confirmation of this compound, including a detailed understanding of its tautomeric equilibrium in different environments.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides critical information regarding its molecular weight and structural features through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) further refines this by measuring m/z values with very high accuracy, which allows for the unambiguous determination of the elemental composition of the molecule and its fragments. researchgate.netnih.govacs.org

When subjected to electron ionization (EI), the this compound molecule is expected to form a molecular ion ([M]•+), whose m/z value corresponds to the molecular weight of the compound (120.07 g/mol ). However, this molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for carbonyl compounds include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgyoutube.comyoutube.com For this compound, this can occur on either side of the keto group or adjacent to the carboxylic acid group.

Common fragmentation patterns anticipated for this compound include:

Loss of a carboxyl group (-COOH): Cleavage of the C1-C2 bond would result in the loss of a 45 Da neutral fragment, yielding a [M-45]+ ion.

Alpha-cleavage at the keto group: Breakage of the C2-C3 bond could lead to the formation of an acylium ion.

Loss of water (-H₂O): Carboxylic acids can sometimes lose a molecule of water (18 Da).

Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) is another possible fragmentation pathway.

HRMS analysis provides the exact mass of the parent ion and its fragments, allowing for the calculation of their elemental formulas. This is particularly crucial in distinguishing between isobaric species—ions that have the same nominal mass but different elemental compositions. For instance, HRMS can differentiate a fragment of this compound from an impurity with the same integer mass.

Proposed Fragment IonFormulaCalculated Exact Mass (Da)Fragmentation Pathway
[M]•+C₄H₅FO₃120.0223Molecular Ion
[M-HF]+C₄H₄O₃100.0160Loss of hydrogen fluoride (B91410)
[M-COOH]+C₃H₄FO75.0246Loss of carboxyl group
[CH₃CO]+C₂H₃O43.0184Alpha-cleavage

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.

Single Crystal X-ray Diffraction Analysis

To perform single crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For a molecule like this compound, single-crystal analysis would reveal the exact conformation of the molecule in the solid state. Studies on similar beta-keto acids have shown that these molecules often engage in extensive hydrogen bonding. acs.orgsjf.eduacs.org It is expected that the carboxylic acid group of this compound would form strong intermolecular hydrogen bonds with neighboring molecules, likely involving both the carbonyl oxygen of the ketone and the carboxylic acid group itself. This analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions.

Representative Crystallographic Data for a Substituted Butanoic Acid Derivative mdpi.com
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.2349(19)
b (Å)4.8027(5)
c (Å)9.7993(7)
β (°)96.863(7)
Volume (ų)1132.40(17)
Z (molecules per unit cell)4

Powder X-ray Diffraction Patterns

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) and is particularly useful for phase identification, purity analysis, and studying crystalline polymorphism. americanpharmaceuticalreview.com Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. researchgate.netresearchgate.net Each crystalline phase of this compound would produce a distinct pattern of peaks at characteristic 2θ angles. The position and relative intensities of these peaks are determined by the crystal lattice structure. This technique is invaluable for quality control in manufacturing, as it can quickly detect the presence of unwanted crystalline forms or impurities. Comparing an experimentally obtained PXRD pattern to a reference pattern can confirm the identity and crystalline form of a bulk sample. acs.orguea.ac.uk

Example PXRD Peak Data for an Organic Acid americanpharmaceuticalreview.com
Position (°2θ)Intensity (%)
10.585
15.260
20.8100
24.175
28.950

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, gas and liquid chromatography are particularly important for assessing purity and resolving stereoisomers.

Gas Chromatography (GC) for Mixture Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, molecules like this compound, with polar carboxylic acid and ketone functional groups, are not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. gcms.cz

A common approach for keto acids involves a two-step derivatization:

Methoximation: The keto group is reacted with methoxyamine hydrochloride to form a methoxime. This step protects the keto group and prevents tautomerization, which could otherwise lead to multiple peaks. youtube.com

Silylation: The acidic proton of the carboxylic acid group (and any other active hydrogens) is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly increases the volatility of the molecule. youtube.comnih.gov

The resulting derivative can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for detection and identification. The separation occurs in a capillary column, and the retention time is a characteristic property of the derivatized compound under specific chromatographic conditions.

Typical GC-MS Conditions for Derivatized Organic Acid Analysis
ParameterCondition
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, constant flow (e.g., 1 mL/min)
Injector Temperature250 °C
Oven ProgramInitial 70 °C, hold 2 min, ramp to 280 °C at 10 °C/min
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. mdpi.com Unlike GC, HPLC analysis can often be performed without derivatization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of a sample of this compound is determined by monitoring the column eluent with a detector, commonly a UV detector set to a wavelength where the carbonyl group absorbs (around 210 nm). A pure compound will ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Typical RP-HPLC Conditions for Organic Acid Purity Analysis
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectorUV at 210 nm
Column Temperature30 °C

Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules such as this compound. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for this purpose, offering high resolution and sensitivity. nih.govhplc.eu The direct separation of enantiomers is typically achieved by employing a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

In the context of analyzing this compound, the selection of an appropriate CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including those with fluorine substituents and keto functional groups. researchgate.net These phases, often coated or immobilized on a silica (B1680970) support, provide a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, enabling their separation.

The development of a chiral HPLC method for this compound would involve a systematic screening of various CSPs and mobile phase compositions. Both normal-phase and reversed-phase chromatography can be explored. In normal-phase mode, a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is common. In reversed-phase mode, a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as acids or buffers, is used. For a fluorinated compound, fluorinated stationary phases could also be considered to potentially enhance retention and selectivity.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Separation
ParameterCondition
ColumnPolysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseHexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 210 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min
Resolution (Rs)> 1.5

Once a separation method is established, it must be validated to ensure its accuracy, precision, linearity, and robustness for the quantitative determination of enantiomeric excess. This involves analyzing samples with known enantiomeric ratios and establishing a calibration curve.

LC-MS for Comprehensive Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the comprehensive analysis of reaction mixtures, providing both separation of components and their structural identification through mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net In the context of the synthesis and study of this compound, LC-MS plays a crucial role in identifying the target compound, as well as any intermediates, byproducts, and impurities.

For the analysis of a polar and relatively small molecule like this compound, reversed-phase HPLC is a common separation technique. The choice of column, typically a C18 or a more polar embedded-phase column, and the mobile phase composition are optimized to achieve good retention and peak shape. Due to the acidic nature of the compound, a mobile phase with a low pH, often containing formic acid or acetic acid, is employed to suppress ionization and improve chromatographic performance.

The mass spectrometer, coupled to the HPLC, provides sensitive and selective detection. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the detected ions with high accuracy, confirming the identity of the target compound and helping to elucidate the structures of unknown impurities.

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would be expected to involve the loss of small neutral molecules such as CO₂, H₂O, and HF.

The following interactive data table presents the expected m/z values for this compound and its ethyl ester derivative, along with plausible fragments that could be observed in an LC-MS/MS analysis.

Table 2: Expected Mass Spectrometry Data for this compound and its Ethyl Ester
CompoundFormulaMolecular WeightParent Ion [M-H]⁻ (m/z)Potential Fragment Ions (m/z)
This compoundC₄H₅FO₃120.08119.0275.03 ([M-H-CO₂]⁻), 99.01 ([M-H-HF]⁻)
Ethyl 2-fluoro-3-oxobutanoateC₆H₉FO₃148.13147.05103.06 ([M-H-CO₂]⁻), 127.04 ([M-H-HF]⁻), 101.07 ([M-H-C₂H₅OH]⁻)

In a research setting, LC-MS is used to monitor the progress of a reaction, assess the purity of the final product, and identify byproducts, which is crucial for optimizing reaction conditions and understanding reaction mechanisms. Derivatization may sometimes be employed to enhance the chromatographic and mass spectrometric properties of keto acids. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. For 2-fluoro-3-oxobutanoic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its fundamental chemical nature.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy structure is crucial for accurately calculating other molecular properties. For this compound, rotation around the C-C single bonds can lead to different spatial arrangements known as conformers.

Conformational analysis involves mapping the potential energy surface to identify all stable conformers and the energy barriers between them. The presence of the electronegative fluorine atom can significantly influence the conformational preferences of a molecule through steric and electronic effects, such as electrostatic repulsion or attraction. Studies on similar fluorinated alkanes show that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, with a notable dependence on the polarity of the medium. For this compound, theoretical calculations would identify the most stable conformer by comparing the relative energies of various optimized geometries.

Table 1: Representative Optimized Geometrical Parameters for a Carboxylic Acid Derivative Note: This table presents typical bond lengths and angles for a related molecule, as specific experimental or calculated data for this compound is not available. Data is illustrative of results from DFT calculations.

ParameterBond/AngleTypical Calculated Value
Bond Lengths C=O (carbonyl)1.21 Å
C=O (carboxyl)1.22 Å
C-O (carboxyl)1.35 Å
O-H0.97 Å
C-F1.39 Å
C-C1.52 Å
Bond Angles O=C-C121°
F-C-C110°
C-C-O112°
C-O-H107°

Vibrational frequency analysis is performed on an optimized molecular geometry to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The calculated frequencies correspond to the molecule's vibrational modes, such as stretching, bending, and twisting of bonds. These theoretical spectra can be correlated with experimental data to confirm the structure of a synthesized compound.

For this compound, the analysis would predict characteristic vibrational modes. The C=O stretching vibrations of the ketone and carboxylic acid groups would appear at high wavenumbers, while the C-F stretch would be found in the fingerprint region. The broad O-H stretch from the carboxylic acid group is also a key identifying feature.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: This table shows expected frequency ranges for the functional groups present in the molecule based on typical values found in computational studies of similar organic compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3500 - 2500 (broad)
C-H StretchMethyl/Alkyl3000 - 2850
C=O StretchKetone~1725 - 1705
C=O StretchCarboxylic Acid~1720 - 1700
C-F StretchFluoroalkane~1150 - 1000
C-O StretchCarboxylic Acid~1320 - 1210

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 3: Illustrative Frontier Molecular Orbital Energies Note: The following values are representative examples for a small organic molecule and are intended to illustrate the type of data obtained from DFT calculations.

ParameterDescriptionIllustrative Energy (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-7.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.2
ΔE (LUMO-HOMO)HOMO-LUMO Energy Gap6.3

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a detailed picture of the Lewis structure and intramolecular interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, also known as hyperconjugation, occur when charge is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization indicates the strength of the interaction. For this compound, significant interactions would be expected between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals (e.g., π* or σ*) of adjacent bonds.

Table 4: Hypothetical Major NBO Donor-Acceptor Interactions for this compound Note: This table presents plausible intramolecular interactions and their stabilization energies (E(2)) to illustrate the output of an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) O (carbonyl)π(C-C)5.2n → π
LP(2) O (hydroxyl)σ(C-O)18.5n → σ
LP(3) Fσ(C-C)2.1n → σ
σ(C-H)σ(C-F)3.4σ → σ

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential. For this compound, the MEP surface would show negative potential (red) around the highly electronegative oxygen atoms of the carbonyl and carboxyl groups, as well as the fluorine atom. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the methyl group.

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the basis functions of the quantum chemical calculation. While known to be sensitive to the choice of basis set, it provides a qualitative understanding of the charge distribution and helps to identify electrostatic interactions.

In this compound, the analysis would be expected to show significant negative charges on the highly electronegative oxygen and fluorine atoms, as they pull electron density away from the carbon atoms to which they are bonded. The carbon atoms in the carbonyl and carboxyl groups would consequently carry a partial positive charge, making them electrophilic centers.

Table 5: Representative Mulliken Atomic Charges for this compound Note: These values are hypothetical but chemically reasonable estimates to demonstrate the results of a Mulliken population analysis.

AtomHypothetical Mulliken Charge (a.u.)
O (carbonyl)-0.55
O (carboxyl C=O)-0.58
O (carboxyl -OH)-0.65
F-0.35
C (carbonyl)+0.45
C (carboxyl)+0.70
H (hydroxyl)+0.42

Topological Analysis of Electron Density

The topological analysis of electron density, a cornerstone of the Quantum Theory of Atoms in Molecules (QTAIM), allows for a rigorous definition of chemical concepts such as atoms, bonds, and molecular structure based on the topology of the electron density function, ρ(r) gla.ac.uknih.gov. This analysis is performed on the gradient vector field of the electron density.

Key aspects of this analysis include:

Critical Points: The analysis identifies critical points in the electron density where the gradient is zero. These points are classified by their rank and signature, which determine their nature (e.g., nucleus, bond, ring, cage).

Bond Critical Points (BCPs): The presence of a bond critical point between two atoms is indicative of a chemical bond orientjchem.org. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide information about the nature and strength of the bond. For instance, a higher ρ(r) value suggests a stronger bond orientjchem.org.

Laplacian of Electron Density (∇²ρ(r)): This property reveals regions of local charge concentration (where ∇²ρ(r) < 0) and charge depletion (where ∇²ρ(r) > 0) gla.ac.uknih.gov. Analysis of the Laplacian can help in understanding chemical reactivity and the nature of intermolecular interactions gla.ac.uk. For hydrogen bonds, positive values of the Laplacian at the BCP are characteristic of closed-shell interactions orientjchem.org.

For this compound, a topological analysis would precisely characterize the covalent bonds within the molecule and any potential intramolecular interactions.

Intermolecular Interaction Studies

Understanding how molecules interact with each other is crucial for predicting their macroscopic properties. Computational methods offer detailed insights into these non-covalent interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures mdpi.comnih.govnih.gov. The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, separating the space into regions where the electron density of a given molecule dominates.

Key features of this analysis include:

dnorm Surface: A color-mapped surface where red, white, and blue colors represent intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively mdpi.com. Strong interactions like hydrogen bonds are typically highlighted in red.

For this compound, this analysis would reveal the dominant intermolecular contacts in its crystal structure, such as hydrogen bonds involving the carboxylic acid and keto groups, as well as interactions involving the fluorine atom.

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions (NCIs) in real space nih.govresearchgate.netmdpi.comnih.gov. It is based on the electron density (ρ) and its gradient (∇ρ).

The method involves plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. This plot reveals different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the low-RDG, negative sign(λ₂)ρ region, typically colored blue.

Weak van der Waals Interactions: Appear as spikes in the low-RDG, near-zero sign(λ₂)ρ region, typically colored green mdpi.com.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes in the low-RDG, positive sign(λ₂)ρ region, typically colored red mdpi.com.

This analysis provides a 3D visualization of where these interactions occur in the space between molecules mdpi.com. For this compound, RDG analysis would map out the spatial extent and nature of hydrogen bonds and other weaker interactions.

The crystal structure of a molecule is often dictated by a network of hydrogen bonds. Characterizing this network is essential for understanding the solid-state properties of a compound. The crystal structure of related compounds, such as 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid, reveals dimers formed through intermolecular O—H⋯O hydrogen bonding of the carboxylic acid groups researchgate.netresearchgate.net. Similar motifs, along with other interactions like C—H⋯O and C—H⋯F, could be expected in the crystal structure of this compound, potentially leading to a three-dimensional network researchgate.netresearchgate.net. In the crystal structures of β-halolactic acids, alternating layers of intermolecular hydrogen bonding and halogen–halogen interactions are observed nih.govnsf.gov.

A detailed analysis of the hydrogen bonding network in this compound would involve identifying all hydrogen bond donors and acceptors and characterizing the geometry (distances and angles) of these bonds.

Reactivity and Stability Predictions

Computational chemistry can also predict the reactivity of a molecule by identifying its most reactive sites.

Fukui functions are local reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help in predicting the sites for nucleophilic and electrophilic attack, as well as radical attack, within a molecule vub.be.

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are often calculated for each atomic site. There are three main types:

f+(r) : For nucleophilic attack (attack by an electron donor). A higher value indicates a more favorable site for accepting an electron.

f-(r) : For electrophilic attack (attack by an electron acceptor). A higher value indicates a more favorable site for donating an electron.

f0(r) : For radical attack.

By calculating the Fukui functions for this compound, one could predict the most likely atoms to be involved in different types of chemical reactions, thus providing valuable information about its chemical reactivity.

Average Local Ionization Energy (ALIE) Mapping

Average Local Ionization Energy (ALIE) is a computational metric used to identify the regions of a molecule from which it is easiest to remove an electron. Lower ALIE values on the molecular surface indicate sites that are more susceptible to electrophilic attack and radical reactions. For this compound, an ALIE map would be crucial for predicting its reactivity.

Detailed Research Findings:

While a specific ALIE map for this compound has not been published, the expected distribution of ionization energies can be inferred from its constituent functional groups. The molecule contains a carboxylic acid group and a ketone group, with a fluorine atom at the alpha position to the carboxylic acid.

Regions of Low ALIE: The regions of lowest ALIE are anticipated to be located around the oxygen atoms of the carbonyl groups (both the ketone and the carboxylic acid) and potentially on the enol tautomer, if present. These areas possess lone pairs of electrons that are generally the most easily ionized.

Influence of the Fluorine Atom: The highly electronegative fluorine atom will have a significant impact on the ALIE landscape. It will withdraw electron density from the adjacent carbon and, to a lesser extent, from the rest of the molecule. This inductive effect is expected to increase the ionization energy (raise the ALIE values) in its immediate vicinity, making the C-F bond and the alpha-carbon less susceptible to electrophilic attack.

Keto-Enol Tautomerism: this compound can exist in equilibrium with its enol tautomer. The presence of the double bond and the hydroxyl group in the enol form would create a region of lower ALIE associated with the π-electrons of the C=C bond, making the enol form potentially more reactive towards electrophiles than the keto form. Studies on the keto-enol tautomerism of the parent compound, acetoacetic acid, show that the enol content is highly solvent-dependent, ranging from less than 2% in water to 49% in carbon tetrachloride masterorganicchemistry.com.

An illustrative data table of expected ALIE values for different regions of this compound, based on general principles and data for simpler molecules, is provided below. The values are qualitative and for comparative purposes only.

Molecular RegionExpected Average Local Ionization Energy (ALIE)Rationale
Carbonyl Oxygen (Ketone)LowPresence of high-energy lone pair electrons.
Carbonyl Oxygen (Carboxylic Acid)LowPresence of high-energy lone pair electrons.
Alpha-Carbon (C-F)HighStrong electron withdrawal by the fluorine atom.
Pi-system of Enol TautomerLowEasily ionizable π-electrons.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically. BDE calculations are vital for understanding the thermal stability of a molecule and predicting its fragmentation pathways in chemical reactions or mass spectrometry.

Detailed Research Findings:

Specific BDE calculations for this compound are not available. However, we can estimate the relative strengths of the bonds by considering the effects of the functional groups on the stability of the resulting radicals.

C-F Bond: The carbon-fluorine bond is exceptionally strong, with a typical BDE of around 116 kcal/mol thieme-connect.de. This bond is expected to be the strongest in the molecule and the least likely to undergo homolytic cleavage.

C-C Bonds: The molecule has several C-C bonds. The Cα-Cβ bond (between the carbon bearing the fluorine and the carbonyl carbon of the ketone) is expected to be weakened due to the electron-withdrawing effects of both the fluorine atom and the adjacent carbonyl group. Cleavage of this bond would lead to the formation of two relatively stabilized radicals.

C-H Bonds: The C-H bond at the alpha-carbon is activated by the adjacent carbonyl group, but the presence of the electronegative fluorine atom on the same carbon might slightly increase its BDE compared to a non-fluorinated analogue.

O-H Bond: The O-H bond of the carboxylic acid has a BDE that is influenced by the electronic environment. The presence of the electron-withdrawing fluoro and keto groups would likely have a modest effect on this bond strength.

A table of representative BDE values for bond types present in this compound is presented below. These are general values and would be modified by the specific chemical environment within the molecule.

BondRepresentative Bond Dissociation Energy (kcal/mol)Expected Influence in this compound
C-F~116 thieme-connect.deStrongest covalent bond in the molecule.
C-C~83-88The Cα-Cβ bond is likely weaker due to adjacent electron-withdrawing groups.
C-H (alpha)~98Influenced by both the adjacent carbonyl and fluorine.
O-H (acid)~110Minor influence from remote functional groups.
C=O~175-180Strong double bond, unlikely to cleave homolytically.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would provide insights into its conformational preferences, solvation, and interactions with other molecules in a solution.

Detailed Research Findings:

While no specific MD simulations for this compound have been published, studies on similar molecules like pyruvic acid and 3-oxobutanoic acid in aqueous environments can provide a model for its expected behavior copernicus.orgacs.orgcopernicus.org.

Solvation: In an aqueous solution, the polar carboxylic acid and ketone groups of this compound would form strong hydrogen bonds with water molecules. The carboxylic acid group would be the primary site of hydration. The fluorine atom, while electronegative, is a poor hydrogen bond acceptor.

Conformational Dynamics: The single bonds in the carbon backbone of this compound allow for rotational freedom, leading to different conformations. MD simulations could reveal the most stable conformers in solution and the energy barriers between them. The gauche effect, which can be significant for fluorinated compounds, might influence the preferred dihedral angles around the C-C bonds thieme-connect.de.

Keto-Enol Tautomerism in Solution: MD simulations coupled with quantum mechanics (QM/MM methods) could be used to study the keto-enol tautomerization in solution. The relative stability of the tautomers and the mechanism of their interconversion are known to be highly dependent on the solvent environment masterorganicchemistry.com. Polar protic solvents like water would be expected to stabilize the more polar keto form through hydrogen bonding.

Dissociation: As a carboxylic acid, this compound will dissociate in water to form a carboxylate anion and a hydronium ion. The acidity (pKa) of the acid is a key parameter that would be influenced by the electron-withdrawing fluorine atom. For comparison, the pKa of acetic acid is 4.76, while that of fluoroacetic acid is 2.66 thieme-connect.de. The presence of the fluorine atom significantly increases the acidity. Therefore, this compound is expected to be a stronger acid than 3-oxobutanoic acid.

The following table summarizes the expected solution-phase behavior of this compound based on MD simulation principles and data from analogous compounds.

PropertyExpected Behavior in Aqueous SolutionRationale/Comparison
Solvation Strong hydrogen bonding at the carboxylic acid and keto groups.Similar to other water-soluble organic acids and ketones.
Conformation A distribution of conformers with potential preference for gauche arrangements due to the fluorine atom.The gauche effect is a known phenomenon in fluorinated alkanes thieme-connect.de.
Tautomerism The keto form is expected to be favored in polar solvents like water.Observations for acetoacetic acid show low enol content in water masterorganicchemistry.com.
Acidity Expected to be a relatively strong organic acid, with a pKa lower than that of 3-oxobutanoic acid.The inductive effect of fluorine increases the acidity of carboxylic acids thieme-connect.de.

Research Applications and Synthetic Utility of 2 Fluoro 3 Oxobutanoic Acid in Advanced Organic Synthesis

Precursors for Fluoro-Containing Building Blocks

The reactivity of the β-keto-ester system in 2-fluoro-3-oxobutanoic acid allows for its transformation into several classes of important fluorinated synthons. The presence of the fluorine atom not only influences the electronic properties of the molecule but also imparts unique characteristics to the resulting products.

Synthesis of α-Fluoro Ketones

A primary application of this compound derivatives is in the synthesis of α-fluoro ketones. This transformation is classically achieved through a sequence analogous to the acetoacetic ester synthesis. The process involves the alkylation of the α-carbon followed by hydrolysis and decarboxylation.

The α-proton of ethyl 2-fluoro-3-oxobutanoate, situated between two carbonyl groups, is acidic and can be readily removed by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then be alkylated by reacting it with an alkyl halide (R-X) in an SN2 reaction. The subsequent hydrolysis of the ester group with aqueous acid, followed by gentle heating, induces decarboxylation to yield a functionalized α-fluoro ketone. libretexts.orglibretexts.orgmasterorganicchemistry.com This method provides a reliable route to ketones bearing a fluorine atom on the α-carbon, which are important structural motifs in many biologically active compounds.

Reaction Scheme: Acetoacetic Ester Synthesis Route to α-Fluoro Ketones

Enolate Formation: Ethyl 2-fluoro-3-oxobutanoate + Base → Enolate

Alkylation: Enolate + R-X → Alkylated Ethyl 2-fluoro-3-oxobutanoate

Hydrolysis & Decarboxylation: Alkylated Ester + H₃O⁺, Δ → α-Fluoro Ketone + CO₂ + Ethanol (B145695)

This synthetic strategy allows for the introduction of a wide variety of alkyl groups (R), making it a versatile method for producing a library of α-fluoro ketones from a single fluorinated precursor.

Derivatization to α-Fluoro β-Hydroxy and β-Amino Acid Derivatives

The carbonyl group within this compound provides a handle for reduction and amination reactions, leading to the formation of valuable α-fluoro β-hydroxy and β-amino acid derivatives. These compounds are critical building blocks for fluorinated analogues of natural products, peptides, and pharmaceuticals.

The stereoselective reduction of the ketone in ethyl 2-fluoro-3-oxobutanoate is a powerful method for generating α-fluoro β-hydroxy esters with high optical purity. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has proven particularly effective. The reduction of racemic ethyl 2-fluoro-3-oxobutanoate creates two stereocenters, meaning four possible stereoisomers can be formed. Specific KREDs can selectively produce one of these isomers in high diastereomeric and enantiomeric excess, demonstrating precise enzymatic control over the stereochemical outcome. mdpi.com

Similarly, while specific literature examples starting from this compound are less common, the ketone functionality is amenable to reductive amination. This standard organic transformation involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to yield the corresponding α-fluoro β-amino acid derivative. This pathway offers potential access to a range of N-substituted fluorinated amino acids, which are of significant interest in drug design. mdpi.comresearchgate.net

Incorporation into Fluorophenol Derivatives and Heterocyclic Systems

The dicarbonyl functionality of this compound and its derivatives makes it an ideal component in multicomponent condensation reactions for the synthesis of complex heterocyclic systems.

One of the most prominent examples is the Hantzsch pyridine (B92270) synthesis. wikipedia.orgthermofisher.comorganic-chemistry.org In this reaction, a β-keto ester (in this case, ethyl 2-fluoro-3-oxobutanoate), an aldehyde, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a dihydropyridine (B1217469). nih.govderpharmachemica.com The resulting fluorinated dihydropyridine can then be oxidized to the corresponding aromatic pyridine. This method provides a straightforward entry to substituted fluorinated pyridines, a class of compounds frequently found in pharmaceuticals and agrochemicals. nih.govnih.govnbinno.come-bookshelf.de

Furthermore, α-fluoro-β-ketoester enolates are key intermediates in the synthesis of fluorinated pyrimidines. For example, the initial synthesis of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU) involved a ring closure approach where an isothiourea salt was reacted with an α-fluoro-β-ketoester enolate to construct the pyrimidine (B1678525) skeleton with the fluorine atom already in place. mdpi.comnih.gov This highlights the fundamental importance of this compound derivatives in accessing medicinally vital heterocyclic scaffolds.

Stereoselective and Enantioselective Synthesis

Controlling stereochemistry is paramount in modern organic synthesis, particularly in the preparation of chiral drugs. This compound serves as a valuable substrate in asymmetric reactions designed to generate enantiomerically pure fluorinated molecules.

Chiral Auxiliaries and Substrates in Asymmetric Catalysis

This compound and its esters are excellent substrates for asymmetric catalysis. As discussed previously, the enzymatic reduction of ethyl 2-fluoro-3-oxobutanoate is a prime example of a catalyst-controlled stereoselective transformation. mdpi.com In this approach, a chiral enzyme (the catalyst) interacts with the prochiral ketone to deliver a hydride from a cofactor (like NADPH) to one face of the carbonyl, leading to the preferential formation of a single stereoisomer of the resulting alcohol.

The table below summarizes the outcomes of reducing racemic ethyl 2-fluoro-3-oxobutanoate with different commercially available ketoreductases, illustrating the high degree of selectivity achievable.

CatalystProduct StereoisomerDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
KRED-A(2R, 3S)-ethyl 2-fluoro-3-hydroxybutanoate>95:5>99%
KRED-B(2S, 3R)-ethyl 2-fluoro-3-hydroxybutanoate>95:5>99%
KRED-C(2R, 3R)-ethyl 2-fluoro-3-hydroxybutanoate>95:5>98%
KRED-D(2S, 3S)-ethyl 2-fluoro-3-hydroxybutanoate>90:10>98%

Data are illustrative of typical results from biocatalytic reductions. mdpi.com

Another established strategy in asymmetric synthesis involves the use of chiral auxiliaries. researchgate.netwikipedia.orgsfu.caresearchgate.net In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. For a substrate like this compound, a chiral auxiliary (such as an Evans oxazolidinone or a camphor-derived auxiliary) could be appended via the carboxyl group. The steric bulk of the auxiliary would then block one face of the resulting enolate, forcing an incoming electrophile (e.g., in an alkylation reaction) to approach from the opposite, unhindered face. researchgate.net This would result in the formation of a new stereocenter with a predictable configuration. After the reaction, the auxiliary can be cleaved and recovered for reuse, yielding an enantiomerically enriched product.

Enantiopure Fluorinated Scaffolds for Complex Molecule Construction

The products of the stereoselective reactions described above are themselves valuable enantiopure fluorinated scaffolds. Chiral α-fluoro-β-hydroxybutanoates, for instance, are versatile building blocks for the synthesis of more complex molecules. nih.gov The two stereocenters and three functional groups (ester, hydroxyl, and fluorine) provide multiple points for further synthetic elaboration.

These scaffolds can be used in the synthesis of fluorinated natural product analogues, complex drug molecules, and other high-value chemical entities. nih.gov For example, the hydroxyl group can be used to direct subsequent reactions or can be converted into other functionalities, while the ester can be hydrolyzed, reduced, or transformed into an amide. The presence of the fluorine atom can enhance the metabolic stability and modify the binding affinity of the final target molecule. The ability to generate these fluorinated chiral building blocks from this compound underscores its critical role in facilitating the construction of complex, stereochemically defined fluorinated compounds.

Methodological Advancements in Organofluorine Chemistry

The field of organofluorine chemistry has undergone significant advancements, driven by the unique and often beneficial properties that fluorine atoms impart to organic molecules, such as altered bioavailability and metabolic stability. hovione.comresearchgate.net Historically, the synthesis of organofluorine compounds involved hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF), which required specialized equipment and stringent safety protocols due to their toxicity and corrosiveness. pharmtech.compharmtech.comrsc.org The ongoing search for safer, more selective, and efficient fluorination methods has led to substantial progress, allowing for the more practical and widespread incorporation of fluorine into complex molecules. pharmtech.comtandfonline.com These modern methodologies emphasize efficiency, selectivity (chemo-, regio-, and stereo-), and environmental sustainability. tandfonline.com

Development of Efficient Fluorination Protocols

The development of efficient protocols for the synthesis of fluorinated compounds, including α-fluorinated β-ketoesters like this compound, has been a major focus of research. A key advancement has been the creation of electrophilic N-F fluorinating reagents, which are safer and easier to handle than traditional agents. pharmtech.comrsc.org Among these, N-fluorobenzenesulfonimide (NFSI) and Selectfluor have become widely used in the synthesis of fluorinated pharmaceuticals and other fine chemicals. pharmtech.comacs.orgresearchgate.net Selectfluor, in particular, has transformed the production of fluorinated compounds by bypassing hazardous fluorine processing steps, making the synthesis cheaper and safer. pharmtech.compharmtech.com

Catalytic methods, especially those for asymmetric fluorination, represent a frontier in this field, aiming to construct fluorinated stereogenic centers with high enantioselectivity. acs.org Various catalytic systems have been developed for the fluorination of β-ketoesters and related compounds.

Key developments include:

Palladium-Catalyzed Fluorination : Chiral palladium complexes have been successfully used for the highly efficient enantioselective fluorination of various β-ketoesters. acs.org These reactions can proceed effectively in alcoholic solvents like ethanol and are not sensitive to water, which is environmentally advantageous. acs.org Using NFSI as the fluorine source, excellent enantioselectivities (83-94% ee) have been achieved. acs.org

Copper-Catalyzed Fluorination : Chiral copper(II) complexes, such as those with bis(oxazoline) or bis(thiazoline) ligands, have proven to be effective catalysts for the enantioselective fluorination of β-ketoesters and amides. researchgate.netrsc.org These reactions also typically employ NFSI as the fluorinating agent and can achieve good to excellent enantioselectivities, with some results exceeding 99% ee. researchgate.net

Titanium-Based Lewis Acids : Lewis acids derived from titanium have been shown to catalyze the α-fluorination of β-keto esters using electrophilic N-F reagents like NFSI or F-TEDA (the active component of Selectfluor). acs.org

Nucleophilic Fluorination : While electrophilic fluorination is common for β-ketoesters, nucleophilic approaches have also been developed. For instance, α-chloro-β-keto esters can undergo Sₙ2 displacement with a fluoride source, such as a combination of cesium fluoride (CsF) and 18-crown-6, to produce the corresponding α-fluoro-β-keto ester with high yield and complete Walden inversion. acs.org

These protocols have significantly expanded the toolkit available to organic chemists, enabling the synthesis of complex, optically active fluorinated molecules that are valuable as synthetic precursors for various carboxylic acid derivatives. acs.org

Table 1: Comparison of Catalytic Systems for Enantioselective Fluorination of β-Keto Esters
Catalyst SystemFluorinating AgentKey AdvantagesReported Enantioselectivity (ee)Source
Chiral Palladium ComplexesNFSIHigh efficiency; Tolerant to water; Works well in alcoholic solvents.83-94% acs.org
Diphenylamine-linked bis(thiazoline)–Cu(OTf)₂NFSIExcellent yields and enantioselectivities for both β-keto esters and amides.Up to >99% researchgate.net
Diphenylamine linked bis(oxazoline)-Cu(OTf)₂N/AFast reaction times; Solvent-free conditions (ball milling).High rsc.org
TADDOLato-titanium(IV) dichlorideNFSI or F-TEDAEffective Lewis acid catalysis for α-fluorination.Up to 91% acs.org

Green Chemistry Principles in Fluorinated Compound Synthesis and Purification

The integration of green chemistry principles into organofluorine synthesis has become increasingly important to address the environmental and safety concerns associated with traditional methods. tandfonline.comresearchgate.net Green approaches offer numerous advantages, including the use of less toxic reagents, catalytic processes, shorter reaction times, higher energy efficiency, and high yields, making them environmentally benign. researchgate.netbenthamscience.com

Green Synthetic Methodologies:

Several green tools have been successfully applied to the synthesis of fluorinated compounds: researchgate.netbenthamscience.com

Alternative Solvents : To replace volatile and often toxic organic solvents, greener alternatives have been explored. researchgate.net Water and ionic liquids have been used as reaction media for fluorination reactions. researchgate.netbenthamscience.com Ionic liquids are particularly advantageous as they have negligible vapor pressure, are good solvents for a range of materials, and can often be recycled. researchgate.net

Solvent-Free Reactions : Performing reactions without a solvent minimizes waste and can lead to faster reaction times and higher efficiency. A notable example is the use of ball milling for the enantioselective fluorination of β-keto esters, which proceeds rapidly under solvent-free conditions with low catalyst loading. rsc.org

Organocatalysis : The use of small organic molecules as catalysts, such as bifunctional chiral thioureas, avoids the need for potentially toxic or expensive metal catalysts. researchgate.net These have been successfully used in the enantioselective fluorination of β-keto esters. researchgate.net

Green Purification and Sustainability:

Purification of fluorinated compounds has also benefited from green chemistry principles.

Fluorous Biphase System (FBS) : This technique utilizes fluorous solvents, which are immiscible with common organic solvents and water at room temperature. By attaching a perfluoroalkyl group to a substrate or reagent, the fluorinated compound can be selectively separated into the fluorous phase after the reaction, often eliminating the need for traditional purification methods like column chromatography.

Sustainable Fluorine Sourcing : A significant long-term sustainability challenge is the reliance on mined fluorspar (CaF₂) as the ultimate source of all fluorine atoms. rsc.org With global reserves being finite, research is emerging on recycling fluoride from waste streams. rsc.org Innovative mechanochemical methods have been developed to break down persistent per- and poly-fluoroalkyl substances (PFAS) and recover the fluoride content. bioengineer.orgox.ac.ukox.ac.uk This recovered fluoride can then be used to generate valuable fluorinating agents, contributing to a circular fluorine economy. ox.ac.ukox.ac.uk

Table 2: Application of Green Chemistry Principles in Organofluorine Chemistry
PrincipleTraditional ApproachGreen Alternative/AdvancementBenefitsSource
SolventsVolatile organic solvents (e.g., acetonitrile (B52724), DMF, DMSO).Water, ionic liquids, fluorous solvents, or solvent-free conditions (ball milling).Reduced VOC emissions, potential for recycling, minimized waste, improved safety. rsc.orgresearchgate.netresearchgate.net
CatalysisStoichiometric reagents, heavy metal catalysts.Organocatalysts (e.g., chiral thioureas), highly efficient metal catalysts at low loadings.Avoids toxic metals, reduces waste, increases atom economy. researchgate.netresearchgate.net
Energy InputHigh-temperature reactions requiring significant energy.Microwave-assisted synthesis, mechanochemistry (ball milling).Shorter reaction times, reduced energy consumption. rsc.orgresearchgate.net
PurificationChromatography, distillation.Fluorous Biphase System (FBS).Simplifies separation, reduces solvent use for chromatography.
Raw MaterialsExclusive reliance on mined fluorspar.Recycling fluoride from PFAS and other fluorinated waste.Creates a circular economy, conserves natural resources, remediates persistent pollutants. rsc.orgbioengineer.orgox.ac.uk

Broader Biochemical Research Context Non Clinical

Enzymatic Pathways Involving α-Keto Acids and Fluorinated Analogues

Alpha-keto acids are central intermediates in metabolism, linking the catabolism and anabolism of amino acids, carbohydrates, and lipids. They are key players in the tricarboxylic acid (TCA) cycle and gluconeogenesis. For instance, α-ketoglutarate is a direct intermediate of the TCA cycle and a product of glutamate (B1630785) deamination, highlighting the direct link between amino acid metabolism and cellular energy production. Pyruvate (B1213749), another critical α-keto acid, is the end product of glycolysis and can be converted to acetyl-CoA to enter the TCA cycle or used as a precursor for amino acid synthesis.

The introduction of a fluorine atom to an α-keto acid creates a fluorinated analogue that can act as a probe or a modulator of these enzymatic pathways. Because the fluorine atom is small, these analogues can often fit into the active sites of enzymes that process their non-fluorinated counterparts. However, the strong electron-withdrawing nature of fluorine can significantly alter the reactivity of adjacent functional groups.

Enzymatic pathways that can potentially involve fluorinated α-keto acids include:

Transamination and Deamination: Transaminases (aminotransferases) catalyze the interconversion of α-keto acids and amino acids. Fluorinated α-keto acids could potentially serve as substrates or inhibitors for these enzymes. For example, studies on transaminases have revealed a promiscuous hydrodefluorinase activity, where these enzymes can cleave the C-F bond in α-fluoroketones.

Reductive Amination: Dehydrogenases can catalyze the reductive amination of α-keto acids to form amino acids. Alanine (B10760859) dehydrogenase, for instance, has been shown to maintain high substrate specificity for 3-fluoropyruvate, converting it to 3-fluoroalanine.

Aldol (B89426) Reactions: Aldolases are enzymes that form C-C bonds. Pyridoxal 5´-phosphate (PLP)-dependent aldolases are used in the synthesis of fluorinated β-hydroxy-α-amino acids from fluorinated aldehydes, demonstrating the compatibility of fluorinated substrates in these pathways.

Thioesterase Activity: In organisms that produce fluoroacetate (B1212596), a thioesterase is crucial for self-defense. The fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya specifically hydrolyzes fluoroacetyl-CoA, preventing its entry into the TCA cycle where it would form a toxic metabolite. This enzyme remarkably does not accept the highly abundant acetyl-CoA as a substrate.

The toxicity of some organofluorines, like fluoroacetate, arises from their metabolic conversion. Fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate via citrate (B86180) synthase to produce fluorocitrate, a potent inhibitor of aconitase in the TCA cycle. This illustrates how a simple fluorinated molecule can be processed through a central metabolic pathway with significant consequences.

Substrate Specificity and Mechanistic Enzymology Studies

The specificity of an enzyme describes its ability to select a particular substrate from a pool of similar molecules. The introduction of fluorine provides a powerful tool for studying this specificity and the underlying enzymatic mechanisms.

Fluorine's Influence on Substrate Recognition and Catalysis: The replacement of a hydrogen atom with a fluorine atom can influence enzyme-substrate interactions in several ways:

Electronic Effects: The high electronegativity of fluorine can alter the pKa of nearby protons and the electrophilicity of carbonyl carbons. For example, the carbonyl of an α-fluoroketone is more susceptible to nucleophilic attack than its non-fluorinated counterpart. This property has been exploited in the design of inhibitors for hydrolytic enzymes like serine proteases.

Steric Effects: Fluorine is sterically similar to hydrogen, often allowing fluorinated analogues to bind to the same active sites as the native substrates.

Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule, which can affect its binding affinity and orientation within the active site.

Case Studies in Enzymology:

Fluoroacetyl-CoA Thioesterase (FlK): The remarkable specificity of FlK for fluoroacetyl-CoA over acetyl-CoA is not based on initial binding but on catalytic selectivity. Structural studies show that an arginine residue (Arg120) in the active site interacts with the fluorine atom, correctly positioning the substrate for catalysis. This interaction is essential and explains the enzyme's high specificity. The mechanism involves a catalytic triad (B1167595) (Thr42, His76, and a water molecule) and proceeds through a putative ketene (B1206846) intermediate for the fluorinated substrate, a pathway not accessible to the non-fluorinated version.

Alanine Dehydrogenase: An alanine dehydrogenase from Vibrio proteolyticus was found to effectively catalyze the reductive amination of 3-fluoropyruvate. This demonstrates that the enzyme's active site can accommodate the fluorinated substrate and perform catalysis, expanding the scope of biocatalysis for producing fluorinated amino acids.

Transaminases: Studies using a variety of α-fluoroketones have shown that transaminases can exhibit a promiscuous hydrodefluorinase activity. Instead of the expected amination reaction, the enzymes catalyze the cleavage of the C-F bond, producing the defluorinated ketone. This unexpected reactivity highlights the potential for enzymes to perform novel chemistry on fluorinated substrates.

Fluorinase (FlA1): The fluorinase enzyme, which naturally catalyzes the formation of a C-F bond, has been a subject of intense study to understand its substrate specificity. While highly specific for its S-adenosyl-L-methionine (SAM) substrate, research has shown it can accept some modified substrates, such as those with changes at the C-2 and C-6 positions of the adenine (B156593) ring or replacement of the ribose with 2'-deoxyribose. Site-directed mutagenesis of active site residues has been shown to improve activity against non-native substrates, demonstrating the potential to engineer the enzyme's specificity.

The following table summarizes the activity of selected enzymes with fluorinated versus non-fluorinated substrates, illustrating the principles of substrate specificity.

EnzymeFluorinated SubstrateNon-Fluorinated AnalogueKey Finding
Fluoroacetyl-CoA Thioesterase (FlK) Fluoroacetyl-CoAAcetyl-CoAHigh catalytic activity for the fluorinated substrate, but no activity for the non-fluorinated analogue, demonstrating extreme catalytic selectivity.
Alanine Dehydrogenase (V. proteolyticus) 3-FluoropyruvatePyruvateThe enzyme maintains >70% substrate specificity for 3-fluoropyruvate compared to pyruvate, enabling the synthesis of (R)-3-fluoroalanine.
Chymotrypsin Phenyl-CF2-CO-PeptidePhenyl-CH2-CO-PeptideThe difluorinated α-keto acid peptide acts as a potent slow-binding inhibitor, forming a stable hemiketal adduct with the active site serine.
Transaminases (C. violaceum, Arthrobacter sp.) α-FluoroacetophenoneAcetophenoneThe enzyme catalyzes hydrodefluorination of the fluorinated ketone to yield the non-fluorinated product, rather than the expected amination.

This table is for illustrative purposes and synthesizes findings from multiple sources. Direct kinetic comparisons depend on specific reaction conditions not fully detailed here.

Biosynthetic Strategies for Fluorinated Compounds (Excluding Therapeutic Focus)

Despite the abundance of fluorine in the Earth's crust, its incorporation into natural products is exceedingly rare. The primary challenge is the high solvation energy of the fluoride (B91410) ion in water, which makes it a poor nucleophile under typical biological conditions. Nevertheless, a few organisms have evolved strategies to synthesize organofluorine compounds.

Natural Biosynthesis: The best-characterized pathway for organofluorine biosynthesis is found in the soil bacterium Streptomyces cattleya, which produces fluoroacetate and 4-fluorothreonine. The key enzyme in this pathway is 5'-fluoro-5'-deoxyadenosine (5'-FDA) synthase , commonly known as fluorinase.

The Fluorinase Enzyme: This unique enzyme catalyzes the formation of a C-F bond by reacting S-adenosyl-L-methionine (SAM) with a fluoride ion to produce 5'-FDA. The enzyme's active site provides a desolvated environment that overcomes the kinetic barrier to fluorination. The 5'-FDA then serves as a precursor, which is further processed by other enzymes in the pathway to generate fluoroacetate and 4-fluorothreonine.

Engineered and Synthetic Biology Approaches: The discovery of the fluorinase has opened the door to using synthetic biology for the production of novel fluorinated compounds. Researchers are exploring ways to harness and engineer biological systems for fluorination.

Pathway Engineering: One strategy involves engineering metabolic pathways in host organisms like E. coli or S. tropica. By introducing the fluorinase gene along with other pathway enzymes, it is possible to produce fluorinated building blocks in vivo. For example, fluoroacetate produced through an engineered pathway can be converted to fluoroacetyl-CoA. This fluorinated building block can then be incorporated into more complex molecules like polyketides by polyketide synthase (PKS) machinery.

Enzymatic Cascades: In vitro enzymatic cascades are being developed to synthesize specific fluorinated compounds. This involves combining multiple purified enzymes to perform a series of reactions. For example, dehydrogenases and transaminases have been used in cascades to produce fluorinated amino acids from fluorinated keto acids.

Directed Evolution: To overcome the often-narrow substrate specificity of natural enzymes, researchers use directed evolution to create enzyme variants with altered or improved activity towards non-native fluorinated substrates. This approach has been used to enhance the efficiency of fluorinases and other enzymes for biotechnological applications.

These biosynthetic strategies, both natural and engineered, provide a sustainable and highly selective alternative to traditional chemical synthesis for producing complex fluorinated molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-3-oxobutanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via hydrolysis of ethyl 2-fluoro-3-oxobutanoate (CAS 1522-41-4) under acidic or basic conditions. Key parameters include pH control (6.5–7.5 to minimize decarboxylation), temperature (0–5°C to stabilize the β-keto acid), and catalyst selection (e.g., enzymatic vs. chemical hydrolysis). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm yield by gravimetric analysis after recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identify the fluorine-coupled proton at C2 (δ 4.8–5.2 ppm, triplet) and the ketone carbonyl (δ 200–210 ppm).
  • ¹⁹F NMR : Detect the fluorine atom’s chemical shift (typically δ -180 to -220 ppm for α-fluoro ketones).
  • HRMS : Confirm the molecular ion [M-H]⁻ at m/z 120.022 (C₄H₅FO₃). Cross-reference with PubChem data for validation .

Q. How should researchers assess the stability of this compound during storage?

  • Methodological Answer: Store the compound under argon at -20°C in amber vials to prevent photodegradation. Assess stability via periodic FTIR (monitor ketone peak at ~1700 cm⁻¹) and HPLC (C18 column, 0.1% TFA in water/acetonitrile). Compare degradation rates with non-fluorinated analogs (e.g., acetoacetic acid) to quantify fluorine’s stabilizing effects .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved for fluorinated β-keto acids?

  • Methodological Answer:

  • Solvent Effects : Test in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may deshield fluorine.
  • Computational Validation : Perform DFT calculations (e.g., Gaussian09) to simulate chemical shifts using B3LYP/6-311++G(d,p). Compare with experimental data to identify conformational influences .
  • Isotopic Labeling : Synthesize ²H/¹³C-labeled analogs to isolate coupling interactions .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer:

  • Fukui Indices : Calculate electrophilicity (f⁻) at the ketone carbon using molecular orbital software (e.g., ORCA).
  • LUMO Mapping : Visualize electron-deficient regions to prioritize attack sites. Compare with non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict kinetic vs. thermodynamic control .

Q. How can researchers design experiments to study enolate formation kinetics in fluorinated β-keto acids?

  • Methodological Answer:

  • Variable Temperature NMR : Use deuterated THF (-80°C to 25°C) to track enolate equilibria via ¹³C NMR.
  • Quench Experiments : Add methyl iodide at timed intervals to trap enolates as methyl ethers; analyze ratios via GC-MS .
  • Isotope Effects : Compare reaction rates using D₂O vs. H₂O to probe deprotonation mechanisms .

Q. What strategies mitigate decarboxylation during synthetic applications of this compound?

  • Methodological Answer:

  • Low-Temperature Protocols : Conduct reactions below 10°C (e.g., Schlenk line techniques).
  • Protecting Groups : Temporarily esterify the carboxylic acid (e.g., as a tert-butyl ester) and cleave post-reaction with TFA.
  • In Situ Monitoring : Use inline IR spectroscopy to detect CO₂ release and adjust conditions dynamically .

Methodological Notes

  • Data Scarcity : For understudied properties (e.g., pKa), use Hammett correlations with fluorinated analogs or conduct potentiometric titrations in DMSO/water mixtures .
  • Safety Protocols : Refer to hazard assessment frameworks from NIST and ECHA, which extrapolate risks from structurally similar β-keto acids when toxicity data is absent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.